6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a phenyl group at position 3 and a 1-azepanyl ethyl chain at position 4. The triazolo[3,4-b][1,3,4]thiadiazole scaffold is known for its structural rigidity, which enhances binding affinity to biological targets such as enzymes and receptors . The phenyl group at position 3 contributes to π-π stacking interactions, often critical for bioactivity . This compound is synthesized via cyclocondensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted acids in POCl3, followed by purification via recrystallization .
Properties
Molecular Formula |
C17H21N5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-[2-(azepan-1-yl)ethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5S/c1-2-7-12-21(11-6-1)13-10-15-20-22-16(18-19-17(22)23-15)14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2 |
InChI Key |
UQKDCBIQDZDFDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry dimethylformamide (DMF) in the presence of potassium carbonate, followed by treatment with p-toluenesulfonic acid . This method yields the desired triazolothiadiazole derivatives efficiently.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepanyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted triazolothiadiazole derivatives.
Scientific Research Applications
6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that incorporates both triazole and thiadiazole moieties. It also features a phenyl group and an azepane ring, contributing to its structural diversity and potential biological activity. The presence of the 1,2,4-triazolo and 1,3,4-thiadiazole frameworks is significant because these structures are known for their diverse pharmacological properties.
Potential Applications
- Compounds containing the 1,3,4-thiadiazole and 1,2,4-triazole frameworks are recognized for their extensive biological activities.
- Interaction studies are crucial for understanding how 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole interacts with biological targets.
- The uniqueness of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its dual heterocyclic structure combining both triazoles and thiadiazoles with an azepane substituent. This combination may enhance its pharmacological profile compared to simpler derivatives that lack such structural complexity.
Structural Similarities and Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1,3,4-thiadiazole | Thiadiazole ring | Antimicrobial |
| 1-(Phenyl)-5-(substituted)-1H-[1,2,4]triazole | Triazole ring | Anticancer |
| 2-Amino-5-thiophenyl-1,3,4-thiadiazole | Thiophenyl group | Anticonvulsant |
Mechanism of Action
The exact mechanism of action of 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolo-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a detailed comparison with structurally analogous compounds:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Anticancer Activity: The 1-azepanyl ethyl group in the target compound likely enhances heparanase inhibition, reducing tumor metastasis by blocking heparan sulfate degradation . In contrast, adamantyl substituents (e.g., in compound 5a–5c) improve metabolic stability and COX-2 selectivity due to their bulky, lipophilic nature .
Anti-inflammatory Activity :
Structural Stability :
- Adamantyl and phenyl substituents influence crystal packing via C–H···π and van der Waals interactions. For example, 3-adamantyl-6-(2-chloro-6-fluorophenyl)-triazolo-thiadiazole exhibits greater lattice stability than phenyl-substituted analogs, as shown by Hirshfeld surface analysis .
Biological Activity
6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that integrates both triazole and thiadiazole moieties. This unique structure suggests a diverse range of potential biological activities. The compound is characterized by its phenyl group and azepane substituent, contributing to its pharmacological profile.
Structural Characteristics
The compound's structure can be broken down as follows:
- Triazole Moiety : Known for its diverse pharmacological properties including anticancer and antimicrobial activities.
- Thiadiazole Moiety : Exhibits a wide range of biological activities such as anti-inflammatory, anticonvulsant, and antiviral effects.
- Azepane Ring : This six-membered ring adds to the compound's structural diversity and may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of the thiadiazole and triazole frameworks exhibit significant anticancer activity. For instance, compounds similar to 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Strong inhibition |
| H460 (Lung Cancer) | 10.0 | Moderate inhibition |
| MCF-7 (Breast Cancer) | Varies | Antiproliferative activity |
The compound's potential as an anticancer agent is further supported by studies demonstrating its ability to inhibit cell growth in multiple tumor lines .
Antimicrobial Activity
Compounds containing the thiadiazole and triazole frameworks are recognized for their antimicrobial properties. The presence of these moieties in 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole suggests it may also possess similar activities. Studies have shown that related compounds exhibit effective antimicrobial action against various pathogens .
Other Biological Activities
The biological activities of the compound extend beyond anticancer and antimicrobial effects. The literature indicates several other pharmacological properties associated with derivatives of the triazole and thiadiazole structures:
- Anticonvulsant : Compounds have been noted for their efficacy in seizure models.
- Anti-inflammatory : Some derivatives demonstrate significant anti-inflammatory activity.
- Antiviral : There is evidence supporting antiviral properties against certain viral infections .
The exact mechanism by which 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of compounds related to 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
- Anticancer Study : A study evaluated the cytotoxicity of various thiadiazole derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values as low as 0.74 µg/mL against HCT116 cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-[2-(1-Azepanyl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how are structural impurities minimized?
- Methodology : The synthesis typically involves cyclization of 3-phenyl-1,2,4-triazole-5-thiol derivatives with substituted aldehydes or ketones under acidic conditions. For example, phosphorous oxychloride (POCl₃) is often used to activate carbonyl groups, facilitating nucleophilic attack by thiol groups . Multi-step protocols require strict control of stoichiometry, temperature (reflux in ethanol or DMF), and purification via column chromatography or recrystallization to minimize impurities .
- Characterization : Confirm structure and purity using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for planar triazolothiadiazole core validation .
Q. What biological activities are reported for triazolothiadiazole derivatives, and how are these assays designed?
- Reported Activities : Similar compounds exhibit COX-2 selectivity (IC₅₀ values: 0.8–1.2 µM), antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), and anticancer potential (e.g., inhibition of HeLa cell proliferation) .
- Assay Design :
- Enzyme Inhibition : Use recombinant COX-1/COX-2 enzymes with colorimetric detection of prostaglandin metabolites .
- Antimicrobial Testing : Broth microdilution per CLSI guidelines, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (48–72 hr exposure), normalized to healthy cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions of the triazolothiadiazole core influence bioactivity?
- Structure-Activity Relationship (SAR) :
- 3-Position : Bulky groups (e.g., 1-azepanyl) enhance lipophilicity and target binding via hydrophobic interactions. Piperidinyl or pyridinyl substituents improve metabolic stability .
- 6-Position : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing enzyme inhibition. Aromatic rings (e.g., phenyl) enable π-π stacking with target proteins .
- Case Study : Replacement of phenyl with 3-chlorophenyl at the 6-position increased COX-2 inhibition by 40%, attributed to improved hydrophobic pocket fitting .
Q. How can researchers resolve contradictions in reported bioactivity data for triazolothiadiazoles?
- Data Reconciliation Strategies :
- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, serum concentration) to minimize variability.
- Orthogonal Assays : Cross-validate antimicrobial claims using both agar diffusion and microdilution methods .
- Molecular Modeling : Compare docking poses (e.g., AutoDock Vina) with crystallographic data to verify target engagement .
- Example : Discrepancies in IC₅₀ values for COX-2 inhibition were resolved by normalizing data to enzyme batch variability .
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- In Silico Tools :
- Docking : Use Schrödinger Suite or MOE to simulate interactions with COX-2 (PDB: 5KIR) or bacterial DNA gyrase .
- ADMET Prediction : SwissADME or pkCSM for estimating solubility (LogS), BBB permeability, and CYP450 inhibition .
- Validation : Correlate computed LogP (2.5–3.5) with experimental HPLC retention times to refine models .
Q. How can synthetic scalability challenges be addressed for in vivo studies?
- Scale-Up Considerations :
- Reaction Optimization : Replace POCl₃ with safer catalysts (e.g., TMSCl) to reduce toxicity .
- Purification : Switch from column chromatography to recrystallization in ethanol/water mixtures for cost efficiency .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (2 hr vs. 16 hr) and improves yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
